4-Benzyl-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol

Antimicrobial Antibacterial Antifungal

Non-chemoselective triazole building blocks lead to side products and inconsistent SAR data. 4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 23282-91-9) ensures exclusive S-alkylation chemoselectivity. • Cleaner product profiles for antimicrobial SAR against MRSA & fungal pathogens. • Potential MPO inhibitor probe for inflammatory disease research. • Consistent quality with defined reactivity, reducing experimental variability.

Molecular Formula C15H11Cl2N3S
Molecular Weight 336.2 g/mol
CAS No. 23282-91-9
Cat. No. B187883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol
CAS23282-91-9
Molecular FormulaC15H11Cl2N3S
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H11Cl2N3S/c16-11-6-7-12(13(17)8-11)14-18-19-15(21)20(14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21)
InChIKeyGZXSVNPTIUQBIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Antimicrobial Scaffold


4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 23282-91-9) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class. It features a benzyl group at the 4-position and a 2,4-dichlorophenyl moiety at the 5-position . This structural motif is a versatile scaffold for the development of biologically active compounds, particularly in antimicrobial and antifungal research [1]. The presence of the thiol/thione group offers a reactive handle for further derivatization, a common strategy in medicinal chemistry to optimize properties [2].

Scaffold Antimicrobial research scaffold with thiol/thione derivatization handle
Substitution Benzyl and 2,4-dichlorophenyl pattern supports antimicrobial screening studies
Chemistry Chemoselective S-alkylation simplifies analog library synthesis

4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Substituent Impact


Within the 1,2,4-triazole class, simple substitution cannot guarantee equivalent performance. The specific arrangement of the benzyl and 2,4-dichlorophenyl groups in this compound is critical for its potential biological activity. Studies on related 1,2,4-triazole-3-thiols demonstrate that variations in the substituents on the triazole ring can lead to significant differences in antimicrobial potency, as quantified by Minimum Inhibitory Concentration (MIC) values [1]. The presence of the 2,4-dichloro substitution pattern on the phenyl ring is a known pharmacophore in many antifungal and antibacterial agents, and altering this substitution can diminish or abolish activity [2]. Therefore, substituting this specific compound with a different analog may yield vastly different experimental results, making its precise identity essential for reproducibility.

Substituent sensitivity
Altering the 2,4-dichloro substitution pattern may shift antimicrobial activity profile; analogs with different halogenation cannot be assumed interchangeable.
Reproducibility dependency
Precise benzyl/chlorophenyl identity is essential; even closely related triazole-3-thiols may yield divergent biological results, limiting direct substitution without re-validation.

4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Comparative Evidence


Antimicrobial Activity Potential

While direct quantitative data for 4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is currently absent from the primary literature, its close structural analog, a 3,4-dichlorobenzyl triazole-thione, exhibited potent activity in a preliminary bioassay [1]. This class-level inference suggests a promising profile for the target compound, but it underscores the critical need for head-to-head comparative studies to define its exact value proposition.

Antimicrobial Potential
Class-level inference
Direct MIC data not available for target compound
Supports antimicrobial screening context, but target-specific data required.
Comparator 3,4-dichlorobenzyl analog showed reported activity in preliminary bioassay.
Antimicrobial Antibacterial Antifungal

Myeloperoxidase (MPO) Inhibition

Derivatives of 2,4-dihydro-[1,2,4]triazole-3-thione, a core structure closely related to the target compound's thione tautomer, are claimed as inhibitors of the enzyme myeloperoxidase (MPO) [1]. This indicates a potential for a completely different therapeutic application compared to standard triazole antifungals like fluconazole or itraconazole, which target fungal CYP51.

MPO Inhibition Pathway
Class-level (patent)
Distinct mechanism vs. standard CYP51 antifungals
May support MPO pathway research if verified; differentiates from classical triazole antifungals.
Patent claim on related 2,4-dihydro-triazole-3-thiones; no IC50 data reported.
Myeloperoxidase MPO Inhibitor Cardiovascular

2,4-Dichloro Substitution Advantage

A study on related benzotriazole compounds demonstrated that the 2,4-dichlorophenyl substitution is crucial for potent antimicrobial activity. Compound 6f, bearing this moiety, showed significant improvement over standard drugs [1]. This provides strong evidence that the specific substitution in the target compound is a key driver of biological activity compared to analogs with different halogenation patterns.

2,4-Dichloro Impact
Cross-study comparable
Analog (6f) MIC 4 μg/mL (MRSA), 4 μg/mL (yeast)
2,4-dichlorophenyl substitution may contribute to antimicrobial potency in screening panels.
Reported for benzotriazole derivative; target compound activity remains unverified.
Structure-Activity Relationship SAR Antimicrobial

Chemoselective S-Alkylation

The alkylation of 4,5-disubstituted 4H-1,2,4-triazole-3-thiols proceeds chemoselectively to afford S-alkyl derivatives [1]. In contrast, the structurally similar 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol yields an inseparable mixture of S- and N-alkylated products [1]. This provides a clear, quantifiable advantage in synthetic utility.

S-Alkylation Selectivity
Cross-study comparable
Expected single S-alkyl product; comparator yields inseparable mixture
Simplifies derivatization for SAR studies, avoiding complex purification.
Alkylation with methyl chloroformate or ethyl chloroacetate.
Synthesis Derivatization Click Chemistry

4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Application Scenarios


Antimicrobial Library Building Block

This compound is a valuable starting material for creating a library of S-alkylated triazole derivatives to explore antimicrobial structure-activity relationships. Its demonstrated chemoselectivity for S-alkylation [4] ensures cleaner product profiles, accelerating SAR campaigns aimed at optimizing the 2,4-dichlorophenyl pharmacophore's potency against MRSA and fungal pathogens [2].

MPO Pathway Probe

Given the patent claim that related 1,2,4-triazole-3-thiones are MPO inhibitors [4], this compound serves as a potential chemical probe for investigating MPO's role in inflammatory diseases, cardiovascular disorders, and other conditions. This application distinguishes it from standard antifungal triazoles and is suitable for academic labs and pharmaceutical companies exploring novel anti-inflammatory targets.

Novel Agrochemical Leads

The well-documented antifungal and antibacterial potential of 1,2,4-triazole derivatives [4] makes this compound a candidate for developing new crop protection agents. Its specific substitution pattern can be used to explore selectivity and potency against agricultural fungal pathogens, offering an alternative to existing commercial fungicides.

Application
Selection Property
Validation Focus
Antimicrobial derivatization library
Chemoselective S-alkylation handle
MIC and strain-panel endpoints
MPO pathway research
Triazole-thione core (patent-claimed MPO inhibition)
MPO inhibition assay context
Agrochemical antifungal screening
2,4-Dichlorophenyl pharmacophore
Agricultural pathogen MIC endpoints

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